molecular formula C13H9NO5 B6574077 [5-(furan-2-yl)-1,2-oxazol-3-yl]methyl furan-2-carboxylate CAS No. 1105243-95-5

[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl furan-2-carboxylate

Cat. No. B6574077
CAS RN: 1105243-95-5
M. Wt: 259.21 g/mol
InChI Key: WVFXQLKASYKXBS-UHFFFAOYSA-N
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Description

The compound seems to be a complex organic molecule that likely contains furan and oxazole rings . Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . Oxazole is a heterocyclic compound containing an oxygen atom and a nitrogen atom in a five-membered non-aromatic ring .


Synthesis Analysis

While specific synthesis methods for “[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl furan-2-carboxylate” were not found, similar compounds such as 5-Furan-2yl [1,3,4]oxadiazole-2-thiol and 5-furan-2-yl-4H-[1,2,4]-triazole-3-thiol have been synthesized from furan-2-carboxylic acid hydrazide .

Scientific Research Applications

FOMFC has been studied extensively for its potential applications in various areas of scientific research. It has been found to possess anti-cancer and anti-inflammatory activities, which make it an attractive compound for further research. For example, FOMFC has been studied for its potential to inhibit the growth of certain types of cancer cells, as well as its ability to reduce inflammation in the body. In addition, FOMFC has been studied for its potential to modulate the activity of certain enzymes and proteins, such as cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds.

Mechanism of Action

The exact mechanism of action of FOMFC is not yet fully understood. However, it is believed that FOMFC binds to certain proteins and enzymes, such as cytochrome P450 enzymes, and modulates their activity. This modulation of enzyme activity is thought to be responsible for the anti-cancer and anti-inflammatory effects of FOMFC. In addition, FOMFC has been found to inhibit the growth of certain types of cancer cells, likely through its ability to modulate the activity of certain proteins and enzymes.
Biochemical and Physiological Effects
FOMFC has been found to possess a variety of biochemical and physiological effects. For example, it has been shown to possess anti-cancer and anti-inflammatory activities, as well as the ability to modulate the activity of certain enzymes and proteins, such as cytochrome P450 enzymes. In addition, FOMFC has been found to possess antioxidant, anti-bacterial, and anti-fungal activities. Furthermore, FOMFC has been found to possess the ability to reduce the risk of certain diseases, such as heart disease and diabetes.

Advantages and Limitations for Lab Experiments

FOMFC has several advantages and limitations as a compound for laboratory experiments. One of the main advantages of FOMFC is its high yield from the synthesis reaction, which can reach up to 95%. In addition, FOMFC is relatively stable, which makes it well-suited for long-term storage. Furthermore, FOMFC is relatively non-toxic, making it safe to use in laboratory experiments. However, FOMFC does have some limitations, such as its relatively low solubility in some solvents, which can make it difficult to use in certain experiments.

Future Directions

There are several potential future directions for research on FOMFC. One potential area of research is to further study the mechanism of action of FOMFC, in order to better understand how it modulates the activity of certain enzymes and proteins. In addition, further research is needed to explore the potential applications of FOMFC in the treatment of various diseases, such as cancer and inflammation. Finally, further research is needed to explore the potential synergistic effects of FOMFC with other compounds, such as drugs and other compounds found in plants and animals.

Synthesis Methods

FOMFC can be synthesized by reacting furan-2-carboxylic acid with a base, such as sodium hydroxide or potassium hydroxide, in an aqueous solution. The reaction produces a salt, which can then be converted to FOMFC by reacting it with an alcohol, such as ethanol or methanol. This reaction is usually conducted at a temperature between 60-90°C. The yield of FOMFC from this reaction is typically quite high, reaching up to 95%.

properties

IUPAC Name

[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl furan-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO5/c15-13(11-4-2-6-17-11)18-8-9-7-12(19-14-9)10-3-1-5-16-10/h1-7H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVFXQLKASYKXBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CC(=NO2)COC(=O)C3=CC=CO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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